N-benzyl-5-phenylpenta-2,4-dienamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-5-phenylpenta-2,4-dienamide is an organic compound with the molecular formula C₁₈H₁₇NO It is characterized by the presence of a benzyl group attached to a 5-phenylpenta-2,4-dienamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-phenylpenta-2,4-dienamide typically involves the reaction of 5-phenylpenta-2,4-dienoic acid with benzylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-phenylpenta-2,4-dienamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The benzyl group or the phenyl rings can participate in substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-benzyl-5-phenylpenta-2,4-dienamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s structural properties make it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-5-phenylpenta-2,4-dienamide involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate biological pathways by binding to specific sites, thereby influencing cellular processes. The exact molecular targets and pathways depend on the context of its application and the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-cyano-5-phenylpenta-2,4-dienamide: This compound shares a similar backbone but includes a cyano group, which can alter its reactivity and applications.
5-phenylpenta-2,4-dienoic acid benzyl amide: Another related compound with slight variations in its structure.
Uniqueness
N-benzyl-5-phenylpenta-2,4-dienamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties
Properties
CAS No. |
142039-55-2 |
---|---|
Molecular Formula |
C18H17NO |
Molecular Weight |
263.3 g/mol |
IUPAC Name |
N-benzyl-5-phenylpenta-2,4-dienamide |
InChI |
InChI=1S/C18H17NO/c20-18(19-15-17-12-5-2-6-13-17)14-8-7-11-16-9-3-1-4-10-16/h1-14H,15H2,(H,19,20) |
InChI Key |
RZXWSJQSFHQYOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C=CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.